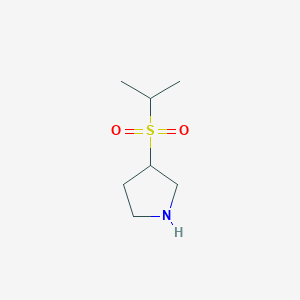
N-(2-methylpropyl)-4-(methylsulfanyl)aniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-methylpropyl)-4-(methylsulfanyl)aniline is an organic compound with the molecular formula C11H17NS It is characterized by the presence of an aniline group substituted with a 2-methylpropyl group and a methylsulfanyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-methylpropyl)-4-(methylsulfanyl)aniline typically involves the reaction of 4-chloroaniline with 2-methylpropylamine and methylthiol. The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the substitution reactions. The process involves heating the reactants to a specific temperature to ensure the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory synthesis but optimized for higher yields and efficiency. The use of continuous flow reactors and advanced purification techniques ensures the production of high-purity compounds suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
N-(2-methylpropyl)-4-(methylsulfanyl)aniline undergoes several types of chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The aniline group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Electrophilic aromatic substitution reactions may involve reagents like bromine or nitric acid under acidic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Halogenated or nitrated derivatives of the original compound.
Scientific Research Applications
N-(2-methylpropyl)-4-(methylsulfanyl)aniline has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with various biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of N-(2-methylpropyl)-4-(methylsulfanyl)aniline involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- N-(2-methylpropyl)-3-(methylsulfanyl)aniline
- N-(2-methylpropyl)-2-(methylsulfanyl)aniline
Uniqueness
N-(2-methylpropyl)-4-(methylsulfanyl)aniline is unique due to the specific positioning of the methylsulfanyl group on the aniline ring. This positioning can influence the compound’s reactivity and interactions with other molecules, making it distinct from its isomers and other similar compounds.
Properties
Molecular Formula |
C11H17NS |
|---|---|
Molecular Weight |
195.33 g/mol |
IUPAC Name |
N-(2-methylpropyl)-4-methylsulfanylaniline |
InChI |
InChI=1S/C11H17NS/c1-9(2)8-12-10-4-6-11(13-3)7-5-10/h4-7,9,12H,8H2,1-3H3 |
InChI Key |
FUXFXRVYAKZCDJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CNC1=CC=C(C=C1)SC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[(2-methoxypyridin-3-yl)methyl]cyclobutanamine](/img/structure/B15263161.png)

![1-[(tert-Butoxy)carbonyl]-4-fluoro-1H-indole-2-carboxylic acid](/img/structure/B15263175.png)
![6-Oxo-2H,3H,4H,6H-pyrimido[2,1-B][1,3]thiazine-3-carboxylic acid](/img/structure/B15263176.png)

![3-[(4-Methyl-1,3-thiazol-2-yl)sulfanyl]piperidine](/img/structure/B15263186.png)




![4-[(But-3-yn-2-yl)amino]pyridine-3-carboxylic acid](/img/structure/B15263223.png)
![7-(Iodomethyl)-6-oxaspiro[3.4]octan-2-one](/img/structure/B15263237.png)
![tert-Butyl N-[5-(2-fluorophenyl)-5-oxopentyl]carbamate](/img/structure/B15263239.png)

